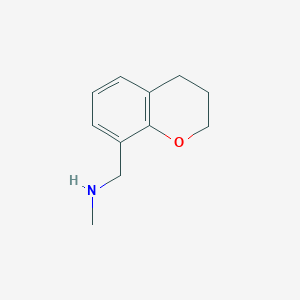

N-methyl-(chroman-8-ylmethyl)amine

Vue d'ensemble

Description

N-methyl-(chroman-8-ylmethyl)amine is an organic compound with the molecular formula C11H15NO It is a secondary amine where the nitrogen atom is bonded to a methyl group and a chroman-8-ylmethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-methyl-(chroman-8-ylmethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of chroman-8-carbaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Another method involves the N-methylation of chroman-8-ylmethylamine using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed techniques in large-scale production. The choice of catalysts, solvents, and reaction conditions is optimized to minimize costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-methyl-(chroman-8-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield the corresponding amine or alcohol derivatives, depending on the reducing agent used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: this compound N-oxide.

Reduction: Chroman-8-ylmethylamine, chroman-8-ylmethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Central Nervous System (CNS) Activity :

-

Anticancer Activity :

- Research has demonstrated that chroman derivatives exhibit anticancer properties. Specifically, N-aryl-N'-(chroman-4-yl)ureas and thioureas have been synthesized and evaluated for their efficacy against apoptosis-resistant glioblastoma cells, indicating that modifications to the chroman structure can yield potent anticancer agents .

- Bioisosteric Modifications :

Case Study 1: Anticancer Compounds

A study evaluated various chroman derivatives for their anticancer activity against glioblastoma cells. The results indicated that specific modifications to the chroman structure significantly enhanced cytotoxicity compared to parent compounds. For instance, the introduction of an amide bond in this compound led to improved selectivity and potency against cancer cell lines .

Case Study 2: CNS Drug Development

Another investigation focused on synthesizing this compound as part of a series of compounds aimed at modulating CNS activity. The study reported successful binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Data Table: Comparative Analysis of Chroman Derivatives

Mécanisme D'action

The mechanism of action of N-methyl-(chroman-8-ylmethyl)amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.

Comparaison Avec Des Composés Similaires

N-methyl-(chroman-8-ylmethyl)amine can be compared with other similar compounds such as:

Chroman-8-ylmethylamine: Lacks the N-methyl group, which may affect its reactivity and biological activity.

This compound N-oxide:

This compound hydrochloride: A salt form that may have different solubility and stability characteristics.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential biological activities compared to its analogs.

Activité Biologique

N-methyl-(chroman-8-ylmethyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of chroman derivatives, which are known for their diverse biological activities. The chroman structure consists of a benzene ring fused to a tetrahydrofuran ring, which contributes to its pharmacological properties. The addition of the methylamine group enhances its solubility and biological interaction potential.

Anticancer Activity

Recent studies have demonstrated that various chroman derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against several cancer cell lines, including:

- MCF-7 (human breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including DNA fragmentation and modulation of apoptotic gene expression.

Table 1: Cytotoxic Activity of Chroman Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 14b | MCF-7 | 12.5 | Induces apoptosis, DNA fragmentation |

| 17 | HCT-116 | 15.0 | Down-regulates Bcl-2, up-regulates P53 |

| 19 | HepG2 | 10.0 | Cell cycle arrest |

Data indicates that compound 14b had the highest cytotoxic effect on MCF-7 cells, while compound 19 was most effective against HepG2 cells .

Neuropharmacological Effects

This compound has also been evaluated for its neuropharmacological effects. Studies suggest that certain chroman derivatives can interact with neurotransmitter systems, potentially providing therapeutic benefits in conditions such as anxiety and depression.

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of chroman derivatives, this compound was shown to reduce oxidative stress markers in neuronal cell cultures. The compound's ability to scavenge free radicals was highlighted as a key mechanism for its protective effects against neurotoxicity.

Pharmacokinetics and Druggability

Pharmacokinetic evaluations are crucial for understanding the viability of this compound as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties including:

- Half-life : Approximately 23.9 hours

- Volume of Distribution (Vd) : 13.2 L/kg

- Clearance Rate (Cl) : 1.8 L/h/kg

These parameters indicate that the compound has a good potential for oral bioavailability and sustained plasma levels, making it a candidate for further development .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer pathways. Notably, docking simulations revealed strong binding affinities with p300 HAT domain, suggesting that this compound could act as an inhibitor in epigenetic regulation processes.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| p300 HAT | -9.5 | H-bonds with Gln1455 and Arg1462 |

The presence of hydrogen bonds between the chromane oxygen and key residues enhances the compound's potential as a therapeutic agent targeting epigenetic modifications in cancer cells .

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-chromen-8-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10/h2,4-5,12H,3,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCGFZWBAXPSIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC2=C1OCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656444 | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048970-16-6 | |

| Record name | 3,4-Dihydro-N-methyl-2H-1-benzopyran-8-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048970-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dihydro-2H-1-benzopyran-8-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.